molecular formula C10H10N2 B1473684 5-cyclopropyl-1H-indazole CAS No. 1360919-64-7

5-cyclopropyl-1H-indazole

Cat. No.: B1473684
CAS No.: 1360919-64-7
M. Wt: 158.2 g/mol
InChI Key: LTBUIGRDYXEGEY-UHFFFAOYSA-N
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Description

“5-cyclopropyl-1H-indazole” is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules and have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazoles, including “this compound”, can be synthesized through various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

  • Synthesis and Drug Discovery : Indazoles, including 5-cyclopropyl-1H-indazole, play an increasingly significant role in drug discovery. They are efficient isosteres for structures such as indoles and benzimidazoles and can interact with a variety of biological targets. Various synthetic methods have been developed to create indazole derivatives, highlighting their importance in medicinal chemistry (Halland et al., 2009).

  • Antitumor Activity : Some indazole derivatives have been identified for their antitumor activities. For instance, specific compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide have shown effective inhibition on cancer cell lines, highlighting the potential of indazole derivatives in cancer therapy (Lu et al., 2020).

  • Monoamine Oxidase Inhibitors : Indazole and indole-carboxamides, including certain indazole derivatives, have been discovered as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's disease (Tzvetkov et al., 2014).

  • Melanin-Concentrating Hormone Receptor Antagonists : Some indazole derivatives, such as 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives, have been developed as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, with potential applications in obesity treatment (Igawa et al., 2016).

  • Biological Activities : Indazoles are known for a wide range of biological activities including anti-bacterial, anti-depressant, anti-inflammatory, anti-hypertensive, and anti-cancer properties. The synthesis of novel heterocyclic systems based on indazoles is a key area of research for pharmaceutical applications (Gaikwad et al., 2015).

  • Transient Receptor Potential A1 (TRPA1) Antagonists : Research has identified 5-(2-(trifluoromethyl)phenyl)indazoles as a new class of TRPA1 antagonists, with potential applications in treating inflammatory pain (Rooney et al., 2014).

  • Antibacterial and Antifungal Agents : Indazole scaffolds, including various derivatives, have been explored for their antimicrobial properties, showing effectiveness against bacterial strains and fungal infections (Panda et al., 2022).

Future Directions

Indazole derivatives, including “5-cyclopropyl-1H-indazole”, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, future research may focus on developing new synthetic approaches and exploring their potential medicinal applications.

Mechanism of Action

Target of Action

5-Cyclopropyl-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . The primary targets of this compound are often proteins known as kinases, which play a crucial role in cellular signaling . In particular, indazole derivatives have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The interaction of this compound with its targets often results in the inhibition, regulation, and/or modulation of these kinases . This can lead to changes in the signaling pathways within the cell, affecting various cellular processes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. For instance, it can inhibit the production of certain mediators in osteoarthritis (OA) cartilage, such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . These mediators are involved in inflammation and tissue degradation, so their inhibition can help to alleviate the symptoms of conditions like OA .

Pharmacokinetics

The bioavailability of a drug is influenced by these properties, and they can have a significant impact on the drug’s efficacy .

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific target and the disease being treated. For example, in the case of OA, the inhibition of inflammatory mediators can result in reduced inflammation and tissue degradation .

Biochemical Analysis

Biochemical Properties

5-cyclopropyl-1H-indazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can bind to specific receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways such as the PI3K/Akt pathway . Furthermore, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, by binding to COX-2, this compound inhibits its activity, reducing the production of inflammatory mediators . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

Properties

IUPAC Name

5-cyclopropyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-7(1)8-3-4-10-9(5-8)6-11-12-10/h3-7H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBUIGRDYXEGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 1 L round-bottomed flask, 5-cyclopropyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole (1.7 g, 5.89 mmol) was dissolved in a solution of dichloromethane (292 mL) and trifluoroacetic acid (194 mL). After stirring at room temperature overnight, the reaction mixture was concentrated under reduced pressure. The resultant crude solid was dissolved in dichloromethane and ethylenediamine (24.2 mL, 5.89 mmol) was added. After stirring at room temperature overnight, the reaction mixture was poured onto water (50 mL) and extracted with EtOAc (2×100 mL). The organic layers were dried over MgSO4 and concentrated under reduced pressure to afford 1 g of 5-cyclopropyl-1H-indazole that was used without further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
292 mL
Type
solvent
Reaction Step One
Quantity
194 mL
Type
solvent
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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